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Compound of Interest

2-(4-(4-Nitrophenyl)piperazin-1-
Compound Name:
yl)ethanol

cat. No.: B1303311

An In-depth Technical Guide on 2-(4-(4-
Nitrophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and relevant experimental data for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol. This
compound, featuring a nitrophenylpiperazine moiety, is a versatile intermediate in medicinal
chemistry, primarily utilized in the synthesis of various biologically active molecules.

Chemical Structure and Identification

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is characterized by a piperazine ring substituted
with a 4-nitrophenyl group at one nitrogen atom and a 2-hydroxyethyl group at the other.

IUPAC Name: 2-[4-(4-nitrophenyl)piperazin-1-yllethanol

CAS Number: 6953-40-8

Molecular Formula: C12H17N303

SMILES: C1CN(CCN1CCO)C2=CC=C(--INVALID-LINK--[O-])C=C2
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« InChl: INChl=1S/C12H17N303/c16-8-7-14-3-5-15(6-4-14)11-1-9-10(12(11)2)13(17)18/h1-
2,9,11,16H,3-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

Property Value Reference
Molecular Weight 251.28 g/mol

Appearance Yellow to Brown Solid [1]

Melting Point >90°C (decomposition) [2]

Boiling Point 465.1+45.0 °C (Predicted)

Density 1.28+0.1 g/cm3 (Predicted)

pKa 14.31+0.40 (Predicted)

Solubility DMSO (Slightly, Heated) [2]

Spectroscopic Data

While a dedicated full spectrum for 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is not readily
available in the provided search results, data for closely related ester derivatives offer insight
into the expected spectral characteristics. For instance, the *H NMR spectrum of 2-(4-(4-
Nitrophenyl)piperazin-1-yl)ethyl benzoate shows characteristic signals that can be extrapolated
to the parent ethanol compound.[3]

Expected *H NMR Spectral Features (in DMSO-ds):

o Aromatic Protons (Nitrophenyl group): Two doublets, one around 6 8.0 ppm and another
around o 7.0 ppm.[3]

o Piperazine Protons: Two multiplets/triplets corresponding to the four methylene groups (8H)
of the piperazine ring, expected in the & 2.5-3.5 ppm region.[3]
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» Ethyl Group Protons: A triplet for the methylene group attached to the piperazine nitrogen (-
N-CHz2-) and a triplet for the methylene group attached to the hydroxyl group (-CH2-OH),
along with a signal for the hydroxyl proton (-OH).[3]

Expected 3C NMR Spectral Features (in DMSO-de):

» Signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the
most downfield.

 Signals corresponding to the four distinct carbons of the piperazine ring.

 Signals for the two carbons of the hydroxyethyl side chain.

Expected IR Spectral Features:

Characteristic peaks for N-O stretching of the nitro group.

C-N stretching vibrations from the piperazine ring and the aromatic amine linkage.

A broad O-H stretching band from the alcohol group.

C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols

Synthesis:

The synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is typically achieved through the
N-alkylation of 1-(4-nitrophenyl)piperazine with a 2-carbon electrophile containing a hydroxyl
group or a precursor. A common and straightforward method involves the reaction of 1-(4-
nitrophenyl)piperazine with 2-chloroethanol or, more efficiently, with ethylene oxide.[4][5]

General Protocol for Synthesis via Ethoxylation:

» Reaction Setup: To a solution of 1-(4-nitrophenyl)piperazine[6] in a suitable solvent (e.g.,
ethanol, methanol, or water) in a pressure-rated reaction vessel, add a base (e.g., potassium
carbonate) if starting from a salt or to facilitate the reaction.
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o Reagent Addition: Introduce ethylene oxide[5] to the reaction mixture. The reaction is
typically performed at elevated temperatures (e.g., 60-80°C) and pressure.[7] The molar ratio
of piperazine to ethylene oxide can be adjusted to control the formation of mono- versus di-

substituted products.[7]

» Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques
such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography
(HPLC).

e Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature. The solvent is removed under reduced pressure. The crude product is then
purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or
by column chromatography on silica gel to yield the pure 2-(4-(4-Nitrophenyl)piperazin-1-
yl)ethanol.
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The characterization and purity assessment of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol
and its derivatives are typically performed using a combination of standard analytical

techniques.[8][9]
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e High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is
suitable for determining the purity and quantifying the compound. A C18 column with a
mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g.,
acetonitrile or methanol) is commonly employed.

o Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for
identification and to detect volatile impurities.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
structural elucidation and confirmation.[3]

« Infrared (IR) Spectroscopy: Provides information about the functional groups present in the
molecule.[3]

Role in Drug Development and Biological Activity

The 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol core structure is a valuable building block in
drug discovery. The piperazine ring is a well-known pharmacophore that can improve the
aqueous solubility and pharmacokinetic properties of drug candidates.[10][11] The nitrophenyl
group can serve as a handle for further chemical modification, such as reduction to an amine,
which can then be derivatized.

While this specific compound is primarily an intermediate, derivatives incorporating this moiety
have shown a range of biological activities:

» Antibacterial Agents: A novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-
yl acetyl group demonstrated excellent antibacterial activity against methicillin-resistant
Staphylococcus aureus (MRSA).[12] This highlights the potential of the nitrophenylpiperazine
scaffold in the development of new antibiotics.

o Antifungal Agents: The related compound, 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol, is a key
intermediate in the synthesis of triazole antifungal medicines like itraconazole.[1][2]

o Tyrosinase Inhibitors: Ester derivatives of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol have
been designed and synthesized as novel tyrosinase inhibitors, which have applications in
cosmetics and treatments for hyperpigmentation disorders.[3]
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o Other Potential Applications: The broader class of substituted piperazines is explored for a
multitude of therapeutic areas, including CNS disorders, cancer, and cardiovascular
diseases.[10][13]

The general logic for utilizing this compound in drug development often involves its use as a
scaffold to which various pharmacologically active moieties are attached.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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